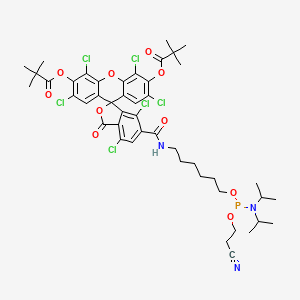![molecular formula C23H18ClN3O5S B12042367 ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-47-3](/img/structure/B12042367.png)
ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a thiazole ring, a pyrimidine ring, and various functional groups. Let’s explore its synthesis, properties, and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a thiazole precursor with a pyrimidine derivative. The specific synthetic route may vary, but it typically includes condensation, cyclization, and functional group modifications.
Reaction Conditions::Condensation: The initial step involves condensing appropriate starting materials.
Cyclization: Cyclization of the intermediate forms the fused thiazolopyrimidine ring system.
Functionalization: Subsequent reactions introduce the chlorophenyl, nitrobenzylidene, and ester moieties.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for scalability, efficiency, and yield.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
Major Products:: The compound’s major products include the reduced form (amino derivative) and various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.
Organic Synthesis: It serves as a building block for more complex molecules.
Antimicrobial Activity: Investigated for its efficacy against Mycobacterium tuberculosis.
Drug Development: May inspire novel drug candidates.
Pharmaceuticals: Potential use in tuberculosis therapy.
Agrochemicals: May find applications in crop protection.
Mecanismo De Acción
The compound likely interacts with specific molecular targets involved in bacterial growth inhibition. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolopyrimidines. Its unique combination of functional groups sets it apart.
Propiedades
Número CAS |
300377-47-3 |
|---|---|
Fórmula molecular |
C23H18ClN3O5S |
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)15-6-8-16(24)9-7-15)21(28)18(33-23)12-14-4-10-17(11-5-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+ |
Clave InChI |
AZFWKBYJKONFBB-LDADJPATSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042324.png)
![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride](/img/structure/B12042328.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12042335.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)

![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)

![2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone}](/img/structure/B12042378.png)

